molecular formula C10H8N2O2 B1252241 4-(2-Nitrovinyl)-1H-indole CAS No. 49839-99-8

4-(2-Nitrovinyl)-1H-indole

Cat. No.: B1252241
CAS No.: 49839-99-8
M. Wt: 188.18 g/mol
InChI Key: DQVWAEMRCAYLKH-ALCCZGGFSA-N
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Description

4-(2-Nitrovinyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The compound this compound is characterized by the presence of a nitrovinyl group attached to the fourth position of the indole ring. This structural feature imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrovinyl)-1H-indole typically involves the reaction of indole with nitroalkenes under specific conditions. One common method is the [4+2] cycloaddition reaction, where the indole nucleus acts as a dienophile . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrovinyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The indole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-Aminovinyl)-1H-indole, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

4-(2-Nitrovinyl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrovinyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other nitrovinyl compounds. The indole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable compound in scientific research and industrial applications.

Properties

CAS No.

49839-99-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-[(Z)-2-nitroethenyl]-1H-indole

InChI

InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5-

InChI Key

DQVWAEMRCAYLKH-ALCCZGGFSA-N

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=C\[N+](=O)[O-]

SMILES

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-]

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-]

Pictograms

Irritant

Synonyms

3-(2-nitrovinylindole)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Nitrovinyl)-1H-indole

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